2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one” is 189.68 . The IUPAC name is 1-(chloroacetyl)-2-ethylpiperidine . The InChI code is 1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Anti-inflammatory Compounds
Research on related butanone derivatives has identified certain compounds as having significant anti-inflammatory activity. For example, a series of compounds similar to 4-(6-methoxy-2-naphthyl)butan-2-one demonstrated anti-inflammatory effects through the cotton pellet granuloma method, indicating the potential therapeutic applications of such molecules in treating inflammatory conditions (Goudie et al., 1978).
Detoxication Pathways
The detoxication of chloroprene metabolites has been studied, showcasing the role of glutathione and epoxide hydrolase in metabolizing electrophilic chlorinated aldehydes and ketones. This research can provide insights into the metabolic pathways and detoxification mechanisms for related chlorinated compounds, including potential intermediates similar to "2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one" (Munter et al., 2003).
Chemical Synthesis and Modification
Studies on the modification of related chemical structures highlight the synthetic pathways and potential applications of butanone derivatives in creating compounds with desirable biological or chemical properties. For instance, the alkylation and deacylation of 2-(trifluoromethyl)-1H-benzimidazole resulted in derivatives showing moderate tuberculostatic activity (Shchegol'kov et al., 2013).
Solvation and Thermodynamic Properties
Research on the solvation and thermodynamic properties of binary mixtures involving butan-2-one and various solvents provides valuable data on the interactions and energetics of these mixtures. Such studies can inform the use of similar compounds in solvent systems and their implications for industrial and research applications (Varfolomeev et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Properties
IUPAC Name |
2-chloro-1-(2-ethylpiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-3-9-7-5-6-8-13(9)11(14)10(12)4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJBFNVECUCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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